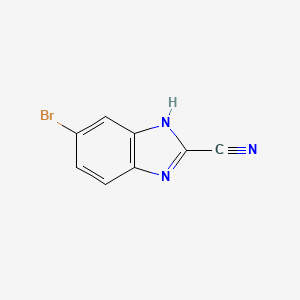

5-Bromo-2-cyano-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-2-cyano-1H-benzimidazole” is a chemical compound with the molecular formula C8H4BrN3 . It is a derivative of benzimidazole, a type of organic compound consisting of a fusion of benzene and imidazole .

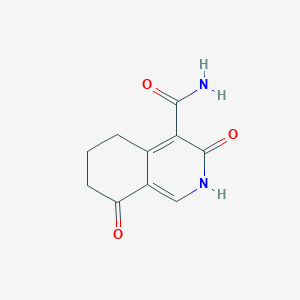

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-cyano-1H-benzimidazole” is characterized by the presence of a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole . The molecule also contains a bromine atom and a cyano group attached to the benzimidazole core .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “5-Bromo-2-cyano-1H-benzimidazole”, specific physical and chemical properties such as boiling point, melting point, and density are not provided in the retrieved sources .

Scientific Research Applications

- Benzimidazoles, including 5-bromo-2-cyano-1H-benzimidazole, have been investigated for their antimicrobial activity. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacteria and fungi. For instance, some indole-based pyrido[1,2-a]benzimidazoles displayed considerable antibacterial activity against Salmonella typhi .

- Syed et al. synthesized a derivative of 5-bromo-2-cyano-1H-benzimidazole and evaluated its anti-tubercular potential against Mycobacterium tuberculosis. Several compounds showed potent anti-tubercular activity, making this class of molecules relevant for tuberculosis research .

Antimicrobial Agents

Anti-Tubercular Potential

Future Directions

Benzimidazole derivatives, including “5-Bromo-2-cyano-1H-benzimidazole”, continue to be a subject of interest in the field of medicinal chemistry due to their diverse pharmacological activities . Future research may focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

The primary target of the compound 5-Bromo-2-cyano-1H-benzimidazole, also known as 6-bromo-1H-benzimidazole-2-carbonitrile, is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides and disaccharides .

Mode of Action

5-Bromo-2-cyano-1H-benzimidazole interacts with the α-glucosidase enzyme by binding to its active site . This interaction inhibits the enzyme’s activity, preventing the breakdown of complex carbohydrates into glucose . The exact nature of this interaction and the resulting changes in the enzyme’s structure and function are still under investigation.

Biochemical Pathways

By inhibiting α-glucosidase, 5-Bromo-2-cyano-1H-benzimidazole affects the carbohydrate digestion pathway . This inhibition slows down the breakdown of complex carbohydrates, reducing the rate at which glucose is released into the bloodstream . The downstream effects of this action include a reduction in postprandial hyperglycemia, which is beneficial for managing conditions like diabetes .

Pharmacokinetics

Like many other benzimidazole derivatives, it is expected to have good bioavailability due to its heterocyclic structure

Result of Action

The molecular and cellular effects of 5-Bromo-2-cyano-1H-benzimidazole’s action primarily involve the inhibition of α-glucosidase and the subsequent reduction in carbohydrate digestion . This leads to a decrease in postprandial blood glucose levels, which can help manage blood sugar levels in conditions like diabetes .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-cyano-1H-benzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and its interaction with the α-glucosidase enzyme

properties

IUPAC Name |

6-bromo-1H-benzimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRYHINISTNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyano-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)

![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)

![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)

![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)

![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)